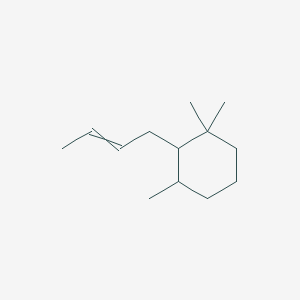![molecular formula C27H23N3O5 B12562206 [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid CAS No. 189445-02-1](/img/structure/B12562206.png)
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid is a complex organic compound that features a unique structure combining pyridine and phenyl groups with methoxy and imino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid typically involves multiple steps, starting with the preparation of the pyridin-2-ylmethoxy and 4-methoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various derivatives with different functional groups.
Scientific Research Applications
[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to [(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid include:
Pyridin-2-yl derivatives: These compounds share the pyridine moiety and may have similar biological activities.
Phenylmethoxy derivatives: Compounds with phenylmethoxy groups can exhibit similar chemical reactivity.
Iminoacetic acid derivatives: These compounds have the iminoacetic acid functionality and may be used in similar applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
189445-02-1 |
|---|---|
Molecular Formula |
C27H23N3O5 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[bis[4-(pyridin-2-ylmethoxy)phenyl]methoxyimino]acetic acid |
InChI |
InChI=1S/C27H23N3O5/c31-26(32)17-30-35-27(20-7-11-24(12-8-20)33-18-22-5-1-3-15-28-22)21-9-13-25(14-10-21)34-19-23-6-2-4-16-29-23/h1-17,27H,18-19H2,(H,31,32) |
InChI Key |
DIYGRXGOUZKXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4=CC=CC=N4)ON=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


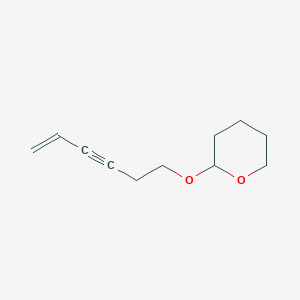
![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
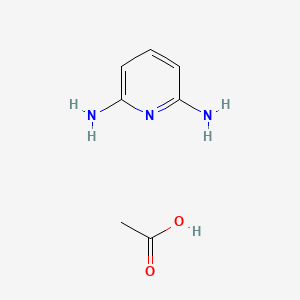
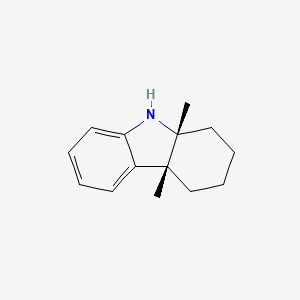

![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
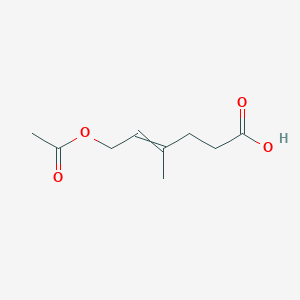

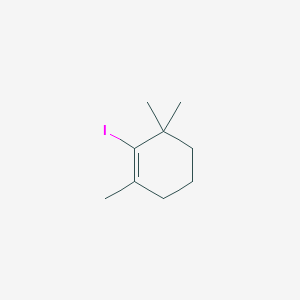
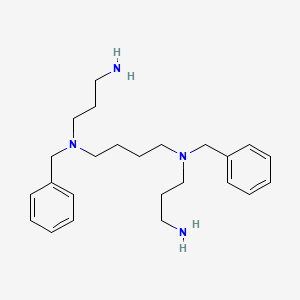
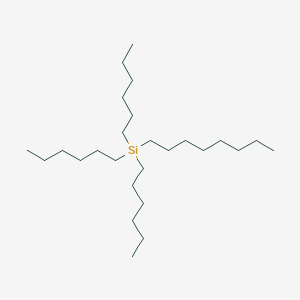
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
